molecular formula C18H18N4OS B6363635 1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide CAS No. 1024523-00-9

1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide

Cat. No. B6363635
M. Wt: 338.4 g/mol
InChI Key: SORHTPFHZRNRHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound like “1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide” would likely involve several steps, starting with the synthesis of the indole and thiosemicarbazide components. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of a compound can often be predicted based on its components and the bonds between them. However, without specific information or studies on this compound, a detailed molecular structure analysis is not possible.



Chemical Reactions Analysis

The chemical reactions involving a compound like “1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide” would depend on the specific conditions and reagents used. Indole is known for its reactivity and versatility in chemical reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure and the properties of its components. However, without specific information or studies on this compound, a detailed analysis of its physical and chemical properties is not possible.


Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific information or studies on this compound, it’s not possible to provide detailed safety and hazard information.


Future Directions

The future directions for research on a compound like “1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide” would depend on the results of initial studies and the potential applications of the compound. Without specific studies or information on this compound, it’s not possible to predict future research directions.


properties

IUPAC Name

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-12-6-2-4-8-15(12)20-18(24)22-21-17(23)10-13-11-19-16-9-5-3-7-14(13)16/h2-9,11,19H,10H2,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORHTPFHZRNRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NNC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70413986
Record name 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea

CAS RN

7243-19-8
Record name 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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